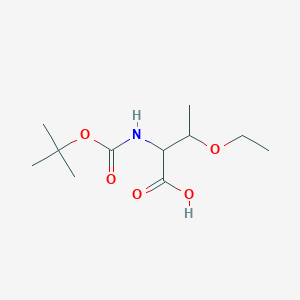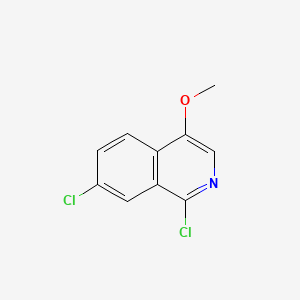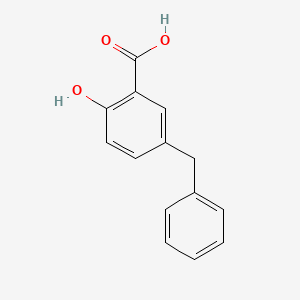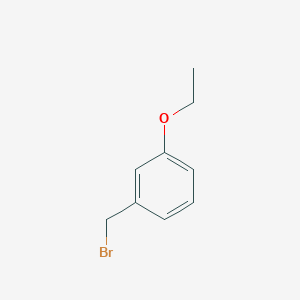
1-(吡啶-4-基)环丙烷腈
描述
Synthesis Analysis
A new, simple, and convenient procedure for the synthesis of novel 1-substituted-5-(1-(pyridyl-4-yl)-cyclopropyl-1H-tetrazoles has been developed by the reaction of dibromoethane reacted with 4-pyridyl carbonitrile (1) under phase transfer conditions to give 1-(pyridyl-4-yl) cyclopropyl carbonitrile (2) .Molecular Structure Analysis
The molecular formula of “1-(Pyridin-4-yl)cyclopropanecarbonitrile” is C9H8N2 . The InChI code is 1S/C9H8N2/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1-2,5-6H,3-4H2 .Physical And Chemical Properties Analysis
The molecular weight of “1-(Pyridin-4-yl)cyclopropanecarbonitrile” is 144.18 . It has a boiling point of 306.7±25.0 C at 760 mmHg . The compound is a solid at room temperature .科学研究应用
合成和化学反应
1-(吡啶-4-基)环丙烷腈参与多种合成应用,有助于开发各种杂环化合物。例如,它已被用于与β-酮腈和醛类进行三组分缩合反应,通过Knoevenagel缩合、Michael加成和分子内SN2环化级联反应合成反式-4,5-二氢呋喃-3-腈和环丙烷腈衍生物。这些合成途径突显了它在生成具有潜在生物和材料应用的复杂分子框架中的实用性(Demidov等,2021)。
分子相互作用和晶体堆积
该化合物已被证明显著影响分子结构和相互作用。对N1,N4-双((吡啶-n-基)亚甲基)-环己烷-1,4-二胺的研究强调了C–H⋯N、C–H⋯π和π⋯π相互作用在晶体堆积中的重要性,展示了吡啶环的位置如何影响分子构象和分子间相互作用。这些见解对于理解该化合物在材料科学和晶体工程中的作用至关重要(Lai等,2006)。
生物活性
1-(吡啶-4-基)环丙烷腈的结构基元对合成具有显著生物活性的化合物至关重要。例如,它促进了高立体选择性多取代环丙烷衍生物的合成,显示出显著的抗微生物和杀线虫活性。这突显了它作为新型农药和药物前体的潜力(Banothu et al., 2015)。
光致发光和材料应用
研究1-(吡啶-4-基)环丙烷腈衍生物的过渡金属-氰基吡啶聚合物揭示了强光致发光性能,表明在发光器件和传感器中的应用。这些发现突显了该化合物在开发具有特定光学性能的新材料中的实用性(Chen et al., 2011)。
安全和危害
作用机制
Target of Action
The primary target of 1-(Pyridin-4-yl)cyclopropanecarbonitrile is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target .
Mode of Action
1-(Pyridin-4-yl)cyclopropanecarbonitrile interacts with PRS, inhibiting its function
Biochemical Pathways
The inhibition of PRS by 1-(Pyridin-4-yl)cyclopropanecarbonitrile affects the protein synthesis pathway in the malaria parasite . This disruption in protein synthesis leads to the death of the parasite .
Result of Action
The result of the action of 1-(Pyridin-4-yl)cyclopropanecarbonitrile is the inhibition of protein synthesis in the malaria parasite, leading to its death . This makes the compound a potential candidate for antimalarial drug development .
属性
IUPAC Name |
1-pyridin-4-ylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEQZTDFYYFHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624660 | |
| Record name | 1-(Pyridin-4-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288379-77-1 | |
| Record name | 1-(Pyridin-4-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)







![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)


